molecular formula C10H9BrN2O2 B1374981 Ethyl-3-brom-1H-pyrrolo[3,2-b]pyridin-2-carboxylat CAS No. 889658-85-9

Ethyl-3-brom-1H-pyrrolo[3,2-b]pyridin-2-carboxylat

Katalognummer: B1374981
CAS-Nummer: 889658-85-9
Molekulargewicht: 269.09 g/mol
InChI-Schlüssel: IJSMPVSMWCDZKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid ethyl ester is a chemical compound with the IUPAC name 3-bromo-1H-pyrrolo[3,2-b]pyridine . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .


Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid ethyl ester include its solid physical form and its storage temperature of 2-8°C .

Wissenschaftliche Forschungsanwendungen

Anwendung in der Krebstherapie

Pyrrolopyridin-Derivate, wie Vemurafenib und Pexidartinib, werden in der Krebstherapie eingesetzt. Diese Verbindungen zeigen eine inhibitorische Wirkung gegenüber der FMS-Kinase, was sie zu vielversprechenden Kandidaten für die Entwicklung von Krebsmedikamenten macht .

Antikrebs-Anwendung

Die inhibitorische Wirkung von Pyrrolopyridin-Derivaten auf die FMS-Kinase deutet auch auf potenzielle Anwendungen in der Entwicklung von entzündungshemmenden Medikamenten hin, insbesondere bei Erkrankungen wie Arthritis .

Behandlung von Erkrankungen des Nervensystems

Biologische Untersuchungen zeigen, dass Pyrrolopyridin-Derivate zur Behandlung von Erkrankungen des Nervensystems eingesetzt werden können, wodurch ein Weg für die Entwicklung von neuroprotektiven oder neuroregenerativen Medikamenten eröffnet wird .

Behandlung von Erkrankungen des Immunsystems

In ähnlicher Weise finden diese Verbindungen Anwendung bei der Behandlung von Erkrankungen des Immunsystems, was zu neuen immunmodulatorischen Therapien führen könnte .

Antidiabetische Aktivität

Pyrrolopyridin-Derivate haben eine antidiabetische Aktivität gezeigt, was auf ihre Verwendung bei der Entwicklung von Behandlungen für Diabetes durch verschiedene Wirkmechanismen hindeutet .

Antimykobakterielle Aktivität

Diese Verbindungen zeigen auch eine antimykobakterielle Aktivität, was auf ihre potenzielle Verwendung bei der Bekämpfung von Mykobakterieninfektionen wie Tuberkulose hindeutet .

Antivirale Aktivität

Die antiviralen Eigenschaften von Pyrrolopyridin-Derivaten eröffnen Möglichkeiten für ihre Anwendung bei der Behandlung von Virusinfektionen .

Behandlung von Leberzellkarzinomen

Insbesondere wurden 1H-Pyrrolo[2,3-b]pyridin-Derivate als FGFR4-Inhibitoren mit potenter antiproliferativer Aktivität gegenüber Hep3B-Zellen, einem Typ von Leberzellkarzinom, entwickelt. Dies deutet auf eine gezielte Anwendung bei der Behandlung von Leberkrebs hin .

Safety and Hazards

The safety information for 3-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid ethyl ester includes several hazard statements: H302-H315-H319-H332-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Zukünftige Richtungen

The future directions for the study of 3-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid ethyl ester and related compounds could involve further development of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR, given their potential in cancer therapy .

Biochemische Analyse

Biochemical Properties

3-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid ethyl ester plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been observed to interact with fibroblast growth factor receptors (FGFRs), which are crucial in cell signaling pathways . The compound binds to the active site of these receptors, inhibiting their activity and thereby affecting downstream signaling pathways. This interaction is essential in studying the regulation of cell proliferation and differentiation.

Cellular Effects

The effects of 3-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid ethyl ester on various cell types have been extensively studied. In cancer cells, particularly breast cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . It also affects cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are vital for cell survival and growth. Additionally, the compound influences gene expression by modulating transcription factors involved in cell cycle regulation.

Molecular Mechanism

At the molecular level, 3-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid ethyl ester exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of FGFRs by binding to their tyrosine kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling pathways . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells. The compound also affects gene expression by altering the activity of transcription factors involved in cell cycle regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid ethyl ester have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on FGFRs and its impact on cell proliferation and apoptosis over several days. Prolonged exposure may lead to reduced efficacy due to potential degradation.

Dosage Effects in Animal Models

The effects of 3-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid ethyl ester vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity and reduces tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing adverse effects.

Metabolic Pathways

3-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid ethyl ester is involved in metabolic pathways that include interactions with enzymes responsible for its biotransformation. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes are crucial for its elimination from the body and can influence its overall efficacy and toxicity.

Transport and Distribution

Within cells and tissues, 3-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid ethyl ester is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as FGFRs, where it exerts its inhibitory effects. The compound’s distribution is also influenced by its lipophilicity, which affects its ability to cross cell membranes and reach intracellular targets.

Subcellular Localization

The subcellular localization of 3-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid ethyl ester is primarily within the cytoplasm, where it interacts with FGFRs and other biomolecules . The compound’s activity is influenced by its localization, as it needs to reach specific compartments to exert its inhibitory effects. Post-translational modifications and targeting signals may also play a role in directing the compound to its sites of action.

Eigenschaften

IUPAC Name

ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-7(11)8-6(13-9)4-3-5-12-8/h3-5,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSMPVSMWCDZKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid ethyl ester
Reactant of Route 2
3-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid ethyl ester
Reactant of Route 3
Reactant of Route 3
3-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid ethyl ester
Reactant of Route 4
3-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid ethyl ester
Reactant of Route 5
Reactant of Route 5
3-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid ethyl ester
Reactant of Route 6
3-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid ethyl ester

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.